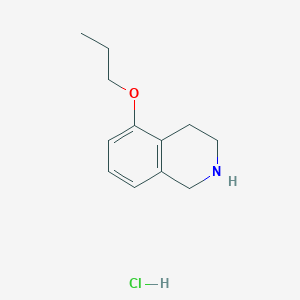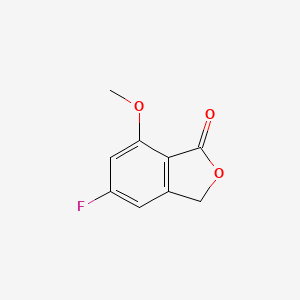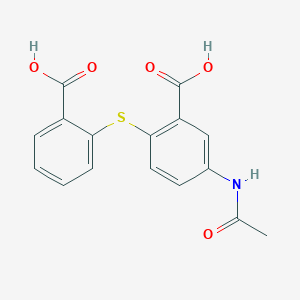
(5-Bromo-2-fluorophenyl)cyclobutylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluorophenyl)cyclobutylmethanone is an organic compound that features a cyclobutyl group attached to a methanone moiety, with a 5-bromo-2-fluorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)cyclobutylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclobutanone.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 5-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reactivity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-fluorophenyl)cyclobutylmethanone can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Reduction: (5-Bromo-2-fluorophenyl)cyclobutylmethanol.
Oxidation: (5-Bromo-2-fluorophenyl)cyclobutanecarboxylic acid.
Coupling: Various aryl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-fluorophenyl)cyclobutylmethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug development and enzyme inhibition.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluorophenyl)cyclobutylmethanone depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The presence of bromine and fluorine atoms enhances the compound’s electrophilic properties, making it reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chlorophenyl)cyclobutylmethanone: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-fluorophenyl)cyclopropylmethanone: Similar structure but with a cyclopropyl group instead of cyclobutyl.
(5-Bromo-2-fluorophenyl)cyclohexylmethanone: Similar structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness
Reactivity: The combination of bromine and fluorine atoms on the phenyl ring provides unique reactivity patterns, making it versatile for various chemical transformations.
Applications: Its specific structure allows for targeted applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H10BrFO |
|---|---|
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
(5-bromo-2-fluorophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H10BrFO/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
ADPXDFBKGQXDGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)

